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Compound of Interest

Compound Name: Einecs 306-610-6

Cat. No.: B15179883 Get Quote

An In-Depth Technical Guide to the Spectroscopic Data of EINECS 306-610-6

For the Attention of Researchers, Scientists, and Drug Development Professionals

Ref: EINECS 306-610-6

Chemical Identity: 5-oxo-L-proline, compound with 2,2'-iminodiethanol (1:1)

CAS Number: 97338-17-5

Molecular Formula: C₉H₁₈N₂O₅

This technical guide provides a comprehensive overview of the spectroscopic data for EINECS
306-610-6, identified as a 1:1 compound of 5-oxo-L-proline and 2,2'-iminodiethanol. Due to the

limited availability of spectroscopic data for the specific salt, this guide presents the data for its

individual constituent parts. The spectroscopic properties of the compound are fundamentally

derived from the combination of these two molecules.

Data Presentation
The quantitative spectroscopic data for the constituent components, 5-oxo-L-proline (also

known as L-pyroglutamic acid) and 2,2'-iminodiethanol (diethanolamine), are summarized

below.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data

Compound Solvent
Chemical Shift
(ppm)

Multiplicity Assignment

5-oxo-L-proline D₂O 4.1-4.3 m α-CH

2.2-2.5 m β-CH₂, γ-CH₂

2,2'-

iminodiethanol
CDCl₃ ~2.7 t -CH₂-N

~3.6 t -CH₂-O

~4.0 br s -OH, -NH

Table 2: ¹³C NMR Data

Compound Solvent
Chemical Shift
(ppm)

Assignment

5-oxo-L-proline D₂O ~180 C=O (acid)

~175 C=O (amide)

~60 α-CH

~30 β-CH₂

~25 γ-CH₂

2,2'-iminodiethanol CDCl₃ ~59 -CH₂-O

~50 -CH₂-N

Note: NMR data for the specific salt (EINECS 306-610-6) is not readily available. The

presented data is for the individual components and may vary slightly for the salt due to

intermolecular interactions.
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Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands

Compound Functional Group
Wavenumber
(cm⁻¹)

Intensity

5-oxo-L-proline O-H (carboxylic acid) 2500-3300 Broad

C=O (carboxylic acid) ~1710 Strong

C=O (amide) ~1680 Strong

N-H (amide) ~3300 Medium

2,2'-iminodiethanol O-H (alcohol) 3200-3600 Broad, Strong

N-H (secondary

amine)
~3300 Medium

C-N 1000-1250 Medium

C-O 1000-1200 Strong

Note: In the salt, the carboxylic acid peak of 5-oxo-L-proline would be replaced by a

carboxylate anion stretch (~1600-1550 cm⁻¹ and ~1400 cm⁻¹), and the amine and hydroxyl

stretches would be affected by hydrogen bonding.

Mass Spectrometry
Table 4: Mass Spectrometry Data

Compound Ionization Method [M+H]⁺ (Calculated)
Key Fragment Ions
(m/z)

5-oxo-L-proline ESI 130.0453 84, 56

2,2'-iminodiethanol ESI 106.0868 74, 44

Note: For the compound EINECS 306-610-6, under appropriate soft ionization conditions (e.g.,

ESI), one would expect to observe ions corresponding to the individual components and
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potentially a non-covalent complex.

Experimental Protocols
Detailed experimental protocols for the acquisition of the spectroscopic data presented above

are not available for the specific compound. However, the following are general methodologies

typically employed for the analysis of similar organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of the compound would be dissolved in a suitable deuterated solvent (e.g., D₂O,

CDCl₃, or DMSO-d₆) at a concentration of approximately 5-10 mg/mL. ¹H and ¹³C NMR spectra

would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.

Chemical shifts are reported in parts per million (ppm) relative to a standard internal reference

(e.g., TMS or the residual solvent peak).

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

For a solid sample, this is typically done using a KBr pellet or an Attenuated Total Reflectance

(ATR) accessory. The spectrum is recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry
Mass spectral analysis would be performed using a mass spectrometer equipped with an

electrospray ionization (ESI) source. The sample, dissolved in a suitable solvent like methanol

or acetonitrile with a small amount of formic acid or ammonia to promote ionization, is

introduced into the mass spectrometer. The data is collected in positive or negative ion mode.
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Logical Relationship of EINECS 306-610-6
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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